MK-0434

Description

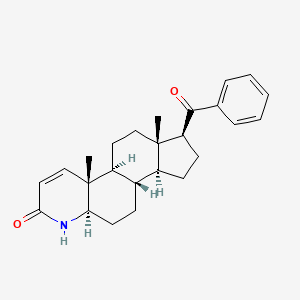

Structure

3D Structure

Properties

CAS No. |

134067-56-4 |

|---|---|

Molecular Formula |

C25H31NO2 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |

InChI |

InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 |

InChI Key |

ZYTQEOWFSVTRLX-QKONGSNMSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one MK 0434 MK 434 MK-0434 MK-434 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to MK-0434's Mechanism of Action on SRD5A2

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MK-0434, a selective inhibitor of the steroid 5α-reductase type 2 (SRD5A2) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the inhibitory activity of this compound, details relevant experimental methodologies, and visualizes the key biochemical pathways and experimental workflows.

Executive Summary

This compound, chemically identified as 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, is a potent and selective inhibitor of SRD5A2, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Clinical investigations have demonstrated its efficacy in reducing systemic DHT levels, highlighting its potential for the treatment of androgen-dependent conditions. This guide delves into the quantitative aspects of its enzymatic inhibition and the experimental frameworks used for its characterization.

Quantitative Inhibitory Profile of this compound

While extensive clinical data underscores the in vivo effects of this compound, specific in vitro quantitative data for its inhibition of human SRD5A2 is limited in publicly accessible literature. However, a key study provides valuable insight into its inhibitory constant.

Table 1: In Vitro Inhibition Data for this compound

| Enzyme Source | Inhibitor | Apparent Inhibition Constant (Ki(app)) | Inhibition Type | Reference |

| Pig Testis Microsomes (presumed Type 1 Isozyme) | This compound | 3.1 µmol/L | Competitive | Cooke et al., 1997[1] |

It is crucial to note that while the study by Cooke et al. (1997) determined the Ki(app) using a non-human enzyme source suggested to be the type 1 isozyme, the same research highlights that this compound is a selective inhibitor of the human type 2 5α-reductase.[1] Further research to ascertain the precise IC50 or Ki value for human SRD5A2 is warranted.

The SRD5A2 Catalytic Pathway and this compound's Point of Interruption

The canonical function of SRD5A2 is the irreversible reduction of testosterone to DHT, a critical step in androgen signaling in many tissues. This process involves the binding of testosterone and the cofactor NADPH to the enzyme's active site. This compound, as a competitive inhibitor, is understood to vie with the natural substrate, testosterone, for binding to the active site of SRD5A2, thereby preventing the conversion to DHT.

Experimental Protocols for SRD5A2 Inhibition Assays

Preparation of SRD5A2 Enzyme Source

A common source of SRD5A2 for in vitro assays is through the use of recombinant human enzyme expressed in a suitable cell line, such as HEK293 cells.

In Vitro SRD5A2 Inhibition Assay Protocol

The following protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound on SRD5A2.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.0), a precise amount of the prepared SRD5A2 enzyme source (microsomal fraction), and varying concentrations of the inhibitor (this compound) or vehicle control.

-

Pre-incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, radiolabeled testosterone (e.g., [¹⁴C]-testosterone), and the cofactor, NADPH.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as a mixture of ethyl acetate and a non-radiolabeled carrier steroid standard (e.g., DHT).

-

Steroid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the steroids.

-

Chromatographic Separation: Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent. Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled DHT formed using a scintillation counter or by integrating the peak areas from the HPLC chromatogram.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Logical Relationship of Experimental Data to Mechanism of Action

The data obtained from in vitro inhibition assays directly elucidates the mechanism of action of this compound.

Conclusion

This compound is a selective inhibitor of SRD5A2 that acts through competitive inhibition of the enzyme's active site. While clinical data confirms its ability to significantly lower DHT levels, a definitive in vitro inhibitory constant for the human SRD5A2 enzyme remains to be fully characterized in accessible literature. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel SRD5A2 inhibitors, which are crucial for the development of targeted therapies for androgen-dependent pathologies.

References

An In-depth Technical Guide on the Binding Affinity of MK-0434 to 5-alpha Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MK-0434 to 5-alpha reductase, an enzyme crucial in androgen metabolism. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows to offer a thorough understanding for research and drug development applications.

Introduction to this compound and 5-alpha Reductase

This compound is a steroidal inhibitor of the enzyme 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). There are two main isoenzymes of 5-alpha reductase: type 1 and type 2. The type 2 isoenzyme is predominantly found in tissues such as the prostate, seminal vesicles, epididymides, and hair follicles. Consequently, inhibitors of 5-alpha reductase type 2 are of significant interest for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound has been identified as a selective inhibitor of 5-alpha reductase type 2. A clinical study in healthy males demonstrated that this compound administration led to a significant reduction in circulating DHT levels, confirming its in vivo activity[1].

Quantitative Analysis of Binding Affinity

For comparative purposes, the binding affinities of other well-characterized 5-alpha reductase inhibitors are presented in the table below.

| Compound | Target Isoenzyme(s) | Ki (nM) | IC50 (nM) |

| This compound | Type 2 (selective) | 3100 (pig type 1) | Not Available |

| Finasteride | Type 2 | ~1 | 13.6 - 31.5 |

| Dutasteride | Type 1 and Type 2 | Not Available | 4.8 |

Note: The Ki value for this compound is for the pig type 1 isoenzyme and is expected to be significantly lower for the human type 2 isoenzyme. IC50 values for Finasteride can vary depending on the assay conditions.

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of an inhibitor like this compound to 5-alpha reductase typically involves in vitro enzymatic assays. Below is a detailed methodology based on established protocols for assessing 5-alpha reductase inhibition.

Objective

To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound against human 5-alpha reductase type 2.

Materials

-

Enzyme Source: Recombinant human 5-alpha reductase type 2 expressed in a suitable system (e.g., baculovirus-infected insect cells or a stable mammalian cell line like HEK293)[2][3]. The enzyme can be used as a crude cell lysate or a purified microsomal fraction.

-

Substrate: Testosterone.

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: A buffer with a pH optimum for the type 2 isoenzyme (typically around pH 5.0-5.5).

-

Detection System: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the product, dihydrotestosterone (DHT)[4].

Assay Procedure

-

Enzyme Preparation: Prepare cell lysates or microsomal fractions containing the recombinant human 5-alpha reductase type 2. Determine the protein concentration of the enzyme preparation.

-

Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the enzyme preparation, buffer, and varying concentrations of this compound. Include a vehicle control (DMSO) without the inhibitor[5].

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (testosterone) and the cofactor (NADPH) to the reaction mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30-60 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., 1 N HCl) or an organic solvent (e.g., acetonitrile)[6].

-

Product Quantification: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Analyze the supernatant for the amount of DHT produced using a validated HPLC or LC-MS/MS method.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate (testosterone) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot).

-

Visualizations

Signaling Pathway

The following diagram illustrates the biochemical pathway for the conversion of testosterone to dihydrotestosterone by 5-alpha reductase and the subsequent androgen signaling.

Caption: 5-alpha reductase signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for determining the inhibitory activity of this compound on 5-alpha reductase.

Caption: Workflow for 5-alpha reductase inhibition assay.

References

- 1. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of type II 5alpha-reductase over-expressing cell line as an inhibitor screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In-Depth Technical Guide to MK-0434: A Steroid 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental insights into MK-0434, a potent and selective inhibitor of the steroid 5α-reductase enzyme. This compound, also known as (1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-Benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one, was developed by Merck & Co. in the 1990s for the potential treatment of androgen-dependent conditions.[1] Although never marketed, its study provides valuable insights into the inhibition of androgen synthesis.

Core Chemical and Physical Properties

This compound is a synthetic 4-azasteroid, structurally related to other well-known 5α-reductase inhibitors such as finasteride.[1] Its core structure is characterized by a complex, multi-ring system with a benzoyl group substitution. The following tables summarize the known chemical and physical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-Benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one[1] |

| Other Names | MK-434, 17β-Benzoyl-4-aza-5α-androst-1-en-3-one[1] |

| CAS Number | 134067-56-4[1][2] |

| Molecular Formula | C25H31NO2[1][2] |

| Molecular Weight | 377.53 g/mol [2] |

| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@]3(C=CC(=O)N5)C[1] |

| InChI Key | ZYTQEOWFSVTRLX-QKONGSNMSA-N[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Solid (presumed) |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| Solubility | Not publicly available |

| Purity | Commercially available in various purities (e.g., 95%) |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of 5α-reductase, particularly the type 2 isozyme.[1] This enzyme is a critical component of the androgen signaling pathway, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3] DHT has a significantly higher binding affinity for the androgen receptor (AR) than testosterone, and its production is a key driver in the development and progression of various androgen-dependent conditions.[3]

By inhibiting 5α-reductase, this compound effectively reduces the intracellular concentration of DHT in target tissues.[1] This leads to a decrease in the activation of the androgen receptor and the subsequent transcription of androgen-responsive genes. The overall effect is a dampening of the androgenic signal within the cell.

Below is a diagram illustrating the androgen signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are primarily described in a study by Van Hecken et al. (1994). While the full text of this specific publication is not widely available, this section provides a representative methodology for evaluating the in vivo effects of a 5α-reductase inhibitor like this compound, based on the abstract of the aforementioned study and common practices in the field.

Objective: To assess the pharmacokinetics and pharmacodynamics of a novel 5α-reductase inhibitor in healthy male subjects.

Study Design: A randomized, placebo-controlled, single-ascending-dose study.

Methodology:

-

Subject Recruitment: Healthy male volunteers are recruited after providing informed consent. Exclusion criteria would typically include any underlying medical conditions, use of medications that could interfere with androgen metabolism, and abnormal baseline hormone levels.

-

Dosing: Subjects are randomized to receive a single oral dose of this compound at varying concentrations (e.g., 0.1 mg, 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg) or a matching placebo.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated and stored at -80°C until analysis.

-

Pharmacodynamic Sampling: Serum samples are collected at the same time points to measure testosterone and dihydrotestosterone levels.

-

Bioanalytical Method:

-

This compound Quantification: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

-

Hormone Quantification: Serum testosterone and DHT levels are measured using validated immunoassays (e.g., ELISA or RIA) or LC-MS/MS for higher specificity and accuracy.

-

-

Data Analysis:

-

Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

-

Pharmacodynamic Effects: The percentage change from baseline in serum DHT and testosterone levels is calculated for each dose group and time point. The maximum reduction in DHT and the duration of this effect are determined.

-

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Vital signs and clinical laboratory tests are performed at baseline and at the end of the study.

Below is a workflow diagram for a typical clinical study of a 5α-reductase inhibitor.

Conclusion

This compound is a significant research compound for understanding the role of 5α-reductase in androgen-dependent pathologies. While its development was not pursued to market, the data gathered from its study contributes to the broader knowledge base of steroid hormone synthesis and inhibition. This guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches used to characterize its effects. For further in-depth information, researchers are encouraged to seek out the primary literature and comparative studies with other 5α-reductase inhibitors.

References

In Vitro Characterization of MK-0434: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0434 is a synthetic 4-azasteroid that was developed by Merck & Co. in the 1990s as a selective inhibitor of steroid 5α-reductase type 2.[1] The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound effectively reduces levels of DHT.[1] Though it showed potential in preclinical and early clinical development for androgen-dependent conditions, it was never marketed.[1] This document provides a technical guide to the in vitro characterization of this compound, based on publicly available information.

Core Mechanism of Action

This compound is a competitive inhibitor of 5α-reductase. Its primary therapeutic potential lies in its ability to mitigate the effects of androgens in tissues where 5α-reductase type 2 is predominantly expressed, such as the prostate. A clinical study in healthy male volunteers demonstrated that single doses of this compound (above 5 mg) were associated with a significant reduction in circulating dihydrotestosterone levels, with a maximum reduction of approximately 50%.[2]

Data Presentation: In Vitro Inhibition Data

| Compound | Enzyme Source | Isozyme Type (as characterized in the study) | Apparent Inhibition Constant (Ki app) | Inhibition Type |

| This compound | Pig Testis Microsomes | Type 1 | 3.1 µmol/L | Competitive |

Data from Cooke GM, et al. J Steroid Biochem Mol Biol. 1997.[3]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not available in published literature. However, a general methodology for a 5α-reductase enzyme inhibition assay can be described based on standard practices for similar compounds.

Representative Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol is a representative example and would require optimization for the specific characterization of this compound.

1. Enzyme Preparation:

-

The source of the 5α-reductase enzyme can be from recombinant sources (e.g., human 5α-reductase type 2 expressed in a suitable cell line) or from tissue homogenates (e.g., microsomes from rat liver or prostate).

2. Assay Buffer:

-

A suitable buffer is prepared, typically a phosphate or citrate buffer with a pH that is optimal for the specific isozyme being tested (e.g., pH 6.5).

3. Reaction Mixture:

-

The reaction mixture would typically contain:

-

Enzyme preparation

-

Assay buffer

-

NADPH (as a cofactor)

-

The substrate, testosterone (often radiolabeled, e.g., [14C]testosterone, for ease of detection)

-

The test compound (this compound) at various concentrations.

-

4. Incubation:

-

The reaction is initiated by the addition of the substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, during which the enzyme converts testosterone to DHT.

5. Reaction Termination and Product Separation:

-

The reaction is stopped, often by the addition of a strong acid or an organic solvent.

-

The steroids (unreacted testosterone and the product, DHT) are extracted from the reaction mixture.

-

The substrate and product are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

6. Detection and Data Analysis:

-

The amount of DHT produced is quantified. If a radiolabeled substrate is used, this can be done by scintillation counting of the separated product.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

If the mechanism of inhibition is to be determined (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as Lineweaver-Burk plots.

Mandatory Visualizations

Signaling Pathway of 5α-Reductase Inhibition

Caption: Mechanism of action of this compound in inhibiting androgen signaling.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.

References

- 1. MK-434 - Wikipedia [en.wikipedia.org]

- 2. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of MK-0434: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0434, a potent and orally active steroid 5α-reductase inhibitor, was the subject of development by Merck & Co. in the early 1990s. As a selective inhibitor of the type 2 5α-reductase isoenzyme, this compound was investigated for its potential in treating a range of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[1] Despite showing promise in early clinical studies, the development of this compound was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, presenting the available data from early clinical trials, detailing experimental methodologies, and visualizing key pathways and processes.

Core Data Presentation

The primary human clinical data for this compound originates from a single-rising-dose study conducted in healthy male volunteers.[2] The key findings from this study are summarized below.

Table 1: Summary of Pharmacodynamic Effects of Single Doses of this compound in Healthy Males

| Dose Range (mg) | Maximum Reduction in Dihydrotestosterone (DHT) | Onset and Duration of Action | Effect on Serum Testosterone |

| 0.1 - 100 | ~50% (at doses ≥ 5 mg) | Maximal at 24 hours, maintained through 48 hours post-treatment | No significant effect at single doses |

Table 2: Summary of Pharmacokinetic Properties of Single Doses of this compound in Healthy Males

| Dose Range (mg) | Dose Proportionality of Cmax and AUC | Tolerability |

| 0.1 - 100 | Less than proportional increase with rising doses (suggesting nonlinear absorption) | Well-tolerated in single doses up to 100 mg with no significant adverse effects |

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme steroid 5α-reductase, specifically the type 2 isozyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces the levels of DHT in target tissues such as the prostate gland and hair follicles.

Experimental Protocols

The primary clinical investigation of this compound was a four-period, two-panel, single-rising-dose study. While the complete, detailed protocol is not publicly available, the study design can be inferred from the published abstract.[2]

Protocol: Phase I Single-Rising-Dose Clinical Trial

-

Study Design: A four-period, two-panel, crossover design was employed.

-

Participants: Healthy male volunteers were recruited for the study.

-

Dosing: Single oral doses of this compound were administered in escalating amounts, ranging from 0.1 mg to 100 mg.

-

Pharmacodynamic Assessments: Blood samples were collected at various time points to measure serum concentrations of testosterone and dihydrotestosterone (DHT).

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC).

-

Tolerability: Subjects were monitored for any adverse effects throughout the study.

Discussion and Conclusion

The initial clinical data for this compound demonstrated its potential as a potent and well-tolerated oral inhibitor of 5α-reductase type 2. A single dose was sufficient to produce a significant and sustained reduction in circulating DHT levels, a key therapeutic target for androgen-dependent conditions. The pharmacokinetic profile, while showing less than dose-proportional absorption, was predictable.

Despite these promising early results, the development of this compound did not proceed to later-stage clinical trials or market approval. The reasons for its discontinuation are not publicly documented. It is plausible that strategic decisions within Merck & Co., the emergence of other 5α-reductase inhibitors with more favorable profiles (such as finasteride, which was approved for BPH in 1992), or undisclosed preclinical or clinical findings contributed to this outcome.

This technical guide has synthesized the available information on the discovery and development of this compound. While the data is limited to early-stage clinical investigation, it provides valuable insights for researchers and scientists in the field of drug development, particularly those focused on steroid hormone modulation. The history of this compound serves as a case study in the complex and often opaque process of pharmaceutical research and development.

References

MK-0434: A Technical Overview of a Selective 5-Alpha Reductase Type 2 Inhibitor

Foreword: MK-0434 is a synthetic 4-azasteroid derivative developed by Merck & Co. in the 1990s as a selective inhibitor of 5-alpha reductase type 2.[1] Although it showed promise in preclinical and early clinical development for androgen-dependent conditions, it was never commercially marketed. This document provides a detailed technical guide on this compound for researchers, scientists, and professionals in drug development, summarizing its mechanism of action, available quantitative data, and relevant experimental methodologies.

Introduction to this compound and its Target: 5-Alpha Reductase

This compound was investigated for the treatment of conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[1] Its therapeutic rationale is based on the inhibition of 5-alpha reductase, a key enzyme in androgen metabolism.

5-alpha reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] DHT has a higher binding affinity for the androgen receptor and is a primary driver of the development and growth of the prostate gland, as well as being implicated in the pathophysiology of BPH and male pattern baldness.[3][4]

There are two main isoforms of 5-alpha reductase: type 1 and type 2.[5]

-

Type 1 5-alpha reductase is predominantly found in the skin (sebaceous glands) and liver.[5]

-

Type 2 5-alpha reductase is primarily located in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[2]

This compound is classified as a selective inhibitor of the type 2 isoform, which is the predominant form in the prostate.[2] This selectivity was intended to target the pathogenic processes in the prostate while potentially minimizing side effects associated with the inhibition of the type 1 isoenzyme.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | Apparent Inhibition Constant (Ki(app)) | Notes |

| 5-alpha reductase (presumed Type 1) | Pig (testis microsomes) | 3.1 µmol/L | Described as a poor competitive inhibitor in this model.[6] |

Note: Specific Ki or IC50 values for this compound against human 5-alpha reductase type 1 and type 2 are not available in the reviewed literature. The selectivity for type 2 is consistently stated but not quantitatively detailed in public-facing documents.

Table 2: Comparative Inhibitory Activity of Other 5-Alpha Reductase Inhibitors

For context, the following table presents the inhibitory constants for finasteride and dutasteride, two marketed 5-alpha reductase inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Finasteride | Human 5-alpha reductase Type 1 | 108 nM |

| Human 5-alpha reductase Type 2 | 7.3 nM | |

| Dutasteride | Human 5-alpha reductase Type 1 | 8.4 nM |

| Human 5-alpha reductase Type 2 | 7.4 nM |

Data sourced from a study on human prostatic steroid 5 alpha-reductase isoforms.[7]

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound in Healthy Males (Single Dose Study)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Maximum DHT Reduction |

| 0.1 mg | ~1 | ~10 | Not significant |

| 1 mg | ~5 | ~50 | ~20% |

| 5 mg | ~15 | ~150 | ~40% |

| 10 mg | ~20 | ~200 | ~50% |

| 25 mg | ~30 | ~300 | ~50% |

| 50 mg | ~40 | ~400 | ~50% |

| 100 mg | ~50 | ~500 | ~50% |

Data are approximate values derived from a single-rising-dose study. The increase in Cmax and AUC was less than proportional to the dose, suggesting nonlinear absorption. The maximum reduction in dihydrotestosterone was observed at 24 hours and sustained through 48 hours post-treatment.[8]

Table 4: Preclinical Effects of this compound in Orchiectomized (ORX) Rats

| Treatment Group | Prostate Mass | Gastrocnemius Muscle Mass | Subcutaneous Fat | Bone Resorption Marker (Deoxypyridinoline) |

| ORX + Placebo | - | Decreased | Increased | Increased |

| ORX + Testosterone | Markedly Increased | Restored | Decreased | Decreased |

| ORX + Testosterone + this compound | Increase almost completely blocked | Restored (no effect of this compound) | Decreased (no effect of this compound) | Decreased (no effect of this compound) |

This study demonstrated that this compound selectively blocks the androgenic effects of testosterone on the prostate without interfering with its anabolic effects on muscle and bone in a rat model.[9]

Signaling Pathways and Experimental Workflows

Androgen Synthesis and Inhibition Pathway

The following diagram illustrates the conversion of testosterone to DHT by 5-alpha reductase and the point of inhibition by this compound.

Caption: Androgen synthesis pathway and the inhibitory action of this compound.

Experimental Workflow: 5-Alpha Reductase Inhibition Assay

The diagram below outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like this compound on 5-alpha reductase.

Caption: Workflow for a 5-alpha reductase in vitro inhibition assay.

Experimental Protocols

In Vitro 5-Alpha Reductase Inhibition Assay (General Protocol)

This protocol is a generalized methodology based on common practices for assessing 5-alpha reductase inhibition.

1. Enzyme Preparation:

-

Homogenize tissue rich in the desired 5-alpha reductase isoform (e.g., human prostate tissue for type 2, or transfected cell lines expressing the recombinant human enzyme).

-

Prepare a microsomal fraction by differential centrifugation.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer, pH 6.5 for type 1 or pH 5.5 for type 2).

-

Determine the protein concentration of the microsomal preparation.

2. Assay Procedure:

-

In a reaction tube, combine the microsomal enzyme preparation with a solution of this compound at various concentrations (or vehicle for control).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), and the cofactor, NADPH.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

3. Termination and Analysis:

-

Stop the reaction by adding a strong acid (e.g., HCl) or a quenching solvent (e.g., ethyl acetate).

-

Extract the steroids from the aqueous phase using an organic solvent.

-

Separate the substrate (testosterone) from the product (DHT) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amounts of testosterone and DHT. If a radiolabeled substrate is used, this can be done by liquid scintillation counting of the respective separated fractions. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for quantification.[10]

4. Data Analysis:

-

Calculate the percentage of testosterone conversion to DHT for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be determined by performing the assay at multiple substrate and inhibitor concentrations and analyzing the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).

In Vivo Study in Healthy Male Subjects (Single-Rising-Dose Study)

This protocol is based on the published clinical study of this compound.[8]

1. Study Design:

-

A four-period, two-panel, single-rising-dose study design was employed.

-

Healthy male volunteers were administered single oral doses of this compound ranging from 0.1 mg to 100 mg.

2. Pharmacokinetic Sampling:

-

Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

-

Plasma concentrations of this compound were quantified using a validated analytical method, such as LC-MS.[10]

-

Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), were calculated.

3. Pharmacodynamic Assessment:

-

Serum levels of testosterone and dihydrotestosterone (DHT) were measured at baseline and at various time points after this compound administration.

-

The percentage change in serum DHT levels from baseline was calculated to assess the pharmacodynamic effect of 5-alpha reductase inhibition.

4. Safety and Tolerability:

-

Adverse events were monitored and recorded throughout the study.

-

Standard safety assessments, including vital signs, electrocardiograms (ECGs), and clinical laboratory tests, were performed.

Conclusion

This compound is a selective 5-alpha reductase type 2 inhibitor that demonstrated the ability to significantly reduce circulating DHT levels in humans with a single oral dose.[8] Preclinical studies in animal models indicated its potential to selectively target the prostate without affecting the anabolic effects of androgens on other tissues.[9] However, the development of this compound was discontinued, and it was never marketed. The publicly available data, while demonstrating its proof of concept, lacks detailed quantitative information on its inhibitory potency against the human 5-alpha reductase isoenzymes. This technical guide summarizes the available knowledge on this compound, providing a valuable resource for researchers in the field of endocrinology and drug development.

References

- 1. MK-434 - Wikipedia [en.wikipedia.org]

- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5alpha-reductase inhibitors in benign prostatic hyperplasia and prostate cancer risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential expression of 5-alpha reductase isozymes in the prostate and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MK-434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. A rapid and specific assay, based on liquid chromatography-atmospheric pressure chemical ionization mass spectrometry, for the determination of MK-434 (a 5 alpha-reductase inhibitor) and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of MK-0434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0434 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of steroid 5α-reductase type 2 (SRD5A2). Developed by Merck & Co. in the 1990s, it was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia. Although it showed promise in preclinical and early clinical studies by effectively reducing dihydrotestosterone (DHT) levels, this compound was never commercially marketed. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on available preclinical and clinical data.

Introduction

The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions. This compound was designed as a specific inhibitor of the type 2 isozyme of 5α-reductase, which is predominantly found in androgen-sensitive tissues like the prostate gland. By inhibiting this enzyme, this compound reduces the production of DHT, thereby mitigating its effects on target tissues.

Mechanism of Action

This compound is an orally active, selective inhibitor of 5α-reductase type 2.[1][2] Its mechanism of action involves binding to the active site of the enzyme, preventing the conversion of testosterone to DHT. This leads to a significant reduction in circulating and tissue levels of DHT.[2][3]

References

- 1. MK-434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. MK-434 - Wikipedia [en.wikipedia.org]

- 3. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-0434 in Dihydrotestosterone Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0434 is a synthetic 4-azasteroid that functions as a potent and selective inhibitor of the type 2 5α-reductase enzyme.[1] Developed by Merck & Co. in the 1990s, this compound was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1] Although it never reached the market, preclinical and clinical data demonstrate its efficacy in reducing dihydrotestosterone (DHT) levels. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative effects on DHT suppression, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the 5α-reductase type 2 isozyme. This enzyme is primarily located in androgen-sensitive tissues and is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces DHT concentrations in target tissues and systemic circulation.

Signaling Pathway

Caption: Signaling pathway of 5α-reductase and inhibition by this compound.

Quantitative Data on DHT Suppression

The efficacy of this compound in suppressing DHT has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Clinical Data - DHT Suppression in Healthy Males

| Dose (mg) | Maximum Serum DHT Reduction (%) | Time to Maximum Reduction (hours) | Duration of Maximum Reduction (hours) | Effect on Serum Testosterone |

| >5 (10, 25, 50, 100) | ~50 | 24 | Maintained through 48 | No significant effect |

| Data from the single-rising-dose study by Van Hecken et al. (1994).[2] |

Table 2: Preclinical In-Vitro Data

| Parameter | Value | Enzyme Source | Notes |

| Ki(app) | 3.1 µM | Pig testis microsomes | Competitive inhibitor of testosterone 5α-reduction. |

Table 3: Preclinical In-Vivo Data - Rat Model

| Animal Model | Treatment | Endpoint | Result |

| Orchiectomized male Brown Norway rats | Testosterone (1 mg/day) + this compound (0.75 mg/day) for 4 weeks | Prostate Mass | Almost complete blockage of testosterone-induced increase in prostate mass. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound.

Clinical Study: Single-Rising-Dose in Healthy Males

This protocol is a summary based on the abstract of the study by Van Hecken et al. (1994), as the full text was not available.[2]

Objective: To investigate the pharmacodynamics, tolerability, and pharmacokinetics of this compound.

Study Design: A four-period, two-panel, single-rising-dose study.

Participants: Healthy male volunteers.

Intervention: Single oral doses of this compound ranging from 0.1 mg to 100 mg.

Methodology:

-

Dose Administration: Participants received a single oral dose of this compound or placebo in a rising-dose manner across different periods.

-

Blood Sampling: Serial blood samples were collected at baseline and at various time points post-dosing.

-

Hormone Analysis: Serum concentrations of testosterone and dihydrotestosterone were measured at baseline, 24 hours, and 48 hours post-treatment. The specific assay used for hormone quantification was not detailed in the abstract.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).

Preclinical Study: In-Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory kinetics of this compound on 5α-reductase.

Methodology:

-

Enzyme Preparation: Testicular microsomes were prepared from pigs of varying ages.

-

Enzyme Assay: The 5α-reductase activity was assayed by measuring the conversion of a substrate to its product.

-

Inhibition Study: this compound was included in the assay at various concentrations to determine its effect on the enzyme kinetics. The apparent inhibitory constant (Ki(app)) was calculated.

Experimental Workflow

Caption: Generalized experimental workflow for a 5α-reductase inhibitor.

Conclusion

This compound is a well-characterized inhibitor of 5α-reductase type 2. Clinical data in healthy males demonstrate a significant, dose-dependent reduction in serum DHT levels by approximately 50% without affecting testosterone levels.[2] Preclinical studies further support its mechanism of action and in-vivo efficacy in reducing androgen-dependent tissue growth. While the development of this compound did not proceed to market, the data gathered from its investigation provide valuable insights for researchers and professionals in the field of androgen-related pharmacology and drug development. The information presented in this guide serves as a technical resource for understanding the role of this compound in DHT suppression.

References

Investigating the Specificity of MK-0434 for SRD5A Isozymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0434 is a synthetic 4-azasteroid that was developed by Merck & Co. in the 1990s as a potential therapeutic for a variety of androgen-dependent conditions. It functions as an inhibitor of 5α-reductase (SRD5A), the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Understanding the specificity of inhibitors like this compound for the different isozymes of SRD5A is crucial for predicting their therapeutic efficacy and potential side effects. This technical guide provides a comprehensive overview of the available data on the specificity of this compound for the three known SRD5A isozymes: SRD5A1, SRD5A2, and SRD5A3.

Core Data on this compound Specificity

Available research indicates that this compound is a selective inhibitor of the SRD5A2 isozyme.[1] Clinical studies in healthy males demonstrated that this compound can significantly reduce circulating levels of DHT.[2] While quantitative data on its inhibitory activity against human SRD5A isozymes is limited in publicly accessible literature, the existing information points towards a clear preference for SRD5A2.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of SRD5A isozymes by this compound. It is important to note the limited availability of specific IC50 or Ki values for all human isozymes.

| Isozyme | Species | Inhibition Data (K_i(app)) | Reference |

| SRD5A1 | Pig (testis microsomes) | 3.1 µmol/l | [3] |

| SRD5A2 | Human | Selective Inhibitor (Specific quantitative data not available in cited literature) | [1] |

| SRD5A3 | - | No data available |

Note: The Ki(app) for the pig SRD5A1 isozyme suggests that this compound is a poor competitive inhibitor of this particular isozyme.[3]

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the androgen synthesis pathway. By inhibiting SRD5A2, this compound blocks the conversion of testosterone to DHT. DHT is a more potent activator of the androgen receptor (AR) than testosterone, and its reduction is a key therapeutic strategy in androgen-dependent conditions.

Experimental Protocols

While a specific, detailed protocol for the determination of this compound's inhibitory activity is not available in the reviewed literature, a general methodology for an in vitro 5α-reductase inhibition assay can be described. Such assays are fundamental to characterizing the potency and selectivity of inhibitors.

General In Vitro 5α-Reductase Inhibition Assay Protocol

This protocol outlines a common approach for assessing the inhibitory activity of a compound against SRD5A isozymes using heterologously expressed enzymes.

1. Expression and Preparation of Recombinant SRD5A Isozymes:

-

Human SRD5A1, SRD5A2, and SRD5A3 cDNA are cloned into suitable expression vectors.

-

The vectors are transfected into a host cell line (e.g., HEK293 or Sf9 insect cells) for heterologous expression of the recombinant enzymes.

-

Cells are harvested, and microsomal fractions containing the membrane-bound SRD5A enzymes are prepared by differential centrifugation.

-

The protein concentration of the microsomal preparations is determined using a standard method (e.g., Bradford assay).

2. In Vitro Inhibition Assay:

-

The assay is typically performed in a buffer system that is optimal for the specific isozyme being tested (e.g., pH 7.0 for SRD5A1 and pH 5.5 for SRD5A2).

-

The reaction mixture contains the microsomal preparation (as the enzyme source), a saturating concentration of the substrate (e.g., [³H]-testosterone), and the cofactor NADPH.

-

A range of concentrations of the inhibitor (this compound) is added to the reaction mixtures. A vehicle control (e.g., DMSO) is also included.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

-

The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents).

3. Product Separation and Quantification:

-

The steroids (substrate and product) are extracted from the reaction mixture.

-

The substrate (testosterone) and the product (dihydrotestosterone) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled product is quantified using a scintillation counter or by tandem mass spectrometry.

4. Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

The available evidence strongly suggests that this compound is a selective inhibitor of the human SRD5A2 isozyme. While quantitative data for its activity against human SRD5A1 is limited to a non-human source and is absent for SRD5A3, the qualitative descriptions consistently point to its specificity for SRD5A2. For a more definitive and comprehensive understanding of its inhibitory profile, further studies providing specific IC50 or Ki values for all three human SRD5A isozymes would be necessary. The generalized experimental protocol provided herein offers a robust framework for conducting such investigations.

References

- 1. MK-434 - Wikipedia [en.wikipedia.org]

- 2. Plasma concentrations and effect on testosterone metabolism after single doses of this compound, a steroid 5 alpha-reductase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of progesterone, 4,16-androstadien-3-one and MK-434 on the kinetics of pig testis microsomal testosterone-4-ene-5alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-0434 In Vitro Assays in Prostate Cancer Cells

For Research Use Only

Introduction

MK-0434 is a selective inhibitor of 5α-reductase type 2, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Developed by Merck & Co., this compound was investigated for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia and prostate cancer, though it was never commercially marketed.[1] The primary mechanism of action involves reducing DHT levels, which can play a crucial role in the proliferation of androgen-sensitive prostate cancer cells.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound against prostate cancer cell lines. The methodologies outlined below are based on established assays for assessing the efficacy of 5α-reductase inhibitors and other anti-cancer compounds in a laboratory setting.

Data Presentation

Due to the limited publicly available data on the specific in vitro effects of this compound on prostate cancer cell lines, the following tables are presented as templates for data acquisition and presentation. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Dependence | This compound IC50 (µM) after 72h |

| LNCaP | Androgen-Sensitive | Data to be determined |

| PC-3 | Androgen-Independent | Data to be determined |

| DU145 | Androgen-Independent | Data to be determined |

Table 2: Effect of this compound on 5α-Reductase Activity

| Cell Line | Treatment | Testosterone (nM) | DHT (nM) | % Inhibition |

| LNCaP | Vehicle Control | Data to be determined | Data to be determined | 0 |

| This compound (1 µM) | Data to be determined | Data to be determined | Data to be determined | |

| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis of LNCaP cells treated with this compound

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 4: Apoptosis Analysis in LNCaP cells treated with this compound

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

LNCaP (androgen-sensitive human prostate adenocarcinoma)

-

PC-3 (androgen-independent human prostate adenocarcinoma)

-

DU145 (androgen-independent human prostate carcinoma)

-

-

Culture Medium:

-

LNCaP: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

PC-3 and DU145: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Prostate cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

5α-Reductase Activity Assay

This assay measures the ability of this compound to inhibit the conversion of testosterone to DHT in prostate cancer cells.

-

Materials:

-

LNCaP cells

-

This compound

-

Testosterone

-

Cell lysis buffer

-

Enzyme immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for DHT and testosterone quantification.

-

-

Procedure:

-

Plate LNCaP cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound or vehicle control for 24 hours.

-

Add testosterone to the medium at a final concentration of 10 nM and incubate for 4-6 hours.

-

Collect the cell lysates and culture medium.

-

Quantify the concentrations of testosterone and DHT using a suitable method (EIA or LC-MS).

-

Calculate the percent inhibition of 5α-reductase activity by comparing the DHT/testosterone ratio in treated versus control cells.

-

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of this compound on the cell cycle distribution.

-

Materials:

-

LNCaP cells

-

This compound (at IC50 concentration)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat LNCaP cells with this compound (at the predetermined IC50 concentration) or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Materials:

-

LNCaP cells

-

This compound (at IC50 concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat LNCaP cells with this compound (at the predetermined IC50 concentration) or vehicle control for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Simplified signaling pathway of this compound action in prostate cancer cells.

References

Application Notes and Protocols for Dissolving MK-0434 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0434 is a potent and selective inhibitor of steroid 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this compound serves as a valuable tool for investigating androgen-dependent signaling pathways in various physiological and pathological contexts, including prostate cancer and benign prostatic hyperplasia. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Notes |

| Molecular Weight | 377.53 g/mol | Can vary slightly between batches. |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | Insoluble in water. |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Use cell culture grade, anhydrous DMSO. |

| Recommended Stock Solution Concentration | 10 mM in DMSO | A higher concentration may be possible but 10 mM is a common starting point. |

| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity. 0.1% is ideal for sensitive cell lines. |

| Storage of Stock Solution | -20°C for long-term (months to years) | 0-4°C for short-term (days to weeks). Protect from light. |

Signaling Pathway

This compound acts by inhibiting the 5α-reductase enzyme, which plays a crucial role in androgen metabolism. The simplified signaling pathway is illustrated below.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing this compound solutions for cell culture experiments.

Materials

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Water bath (optional)

-

Complete cell culture medium appropriate for your cell line

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 377.53 g/mol = 3.7753 mg

-

-

Accurately weigh out approximately 3.78 mg of this compound powder into a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage. For short-term storage, 0-4°C is acceptable for a few days to weeks. Protect the aliquots from light.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells. A final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being optimal for sensitive cell lines. Always include a vehicle control (cell culture medium with the same final concentration of DMSO without this compound) in your experiments.

-

Thaw the Stock Solution:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution (Recommended):

-

To minimize the precipitation of the compound when diluting from a high concentration of organic solvent into an aqueous medium, performing an intermediate dilution step is recommended.

-

Example for a 10 µM final concentration:

-

Intermediate Dilution (100 µM): Dilute the 10 mM stock solution 1:100 in your complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution with a DMSO concentration of 1%.

-

Final Dilution (10 µM): Further dilute the 100 µM intermediate solution 1:10 in your complete cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to get a final volume of 1 mL. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

-

-

-

Direct Dilution (for lower final concentrations):

-

For lower final concentrations, a direct dilution from the stock solution may be feasible while keeping the DMSO concentration low.

-

Example for a 1 µM final concentration:

-

Dilute the 10 mM stock solution 1:10,000 in your complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.

-

-

-

Mixing and Application:

-

Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming of the medium.

-

Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.

Application Notes and Protocols for Studying MK-0434 (Dutasteride) Effects on Benign Prostatic Hyperplasia (BPH) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing various animal models to investigate the efficacy and mechanism of action of MK-0434 (Dutasteride), a dual 5-alpha reductase inhibitor, in the context of Benign Prostatic Hyperplasia (BPH). The protocols outlined below are designed to ensure reproducibility and generate robust data for preclinical studies.

Introduction to this compound (Dutasteride) and BPH

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on the androgen dihydrotestosterone (DHT). This compound, also known as Dutasteride, is a potent inhibitor of both type I and type II 5-alpha reductase enzymes.[1][2][3][4] These enzymes are responsible for the conversion of testosterone to the more potent DHT.[1][2][3][4] By inhibiting both isoforms, Dutasteride effectively suppresses DHT levels, leading to a reduction in prostate volume and improvement of BPH symptoms.[1][4] Animal models are crucial for elucidating the detailed mechanisms of action and evaluating the therapeutic potential of compounds like this compound.

Signaling Pathway of this compound (Dutasteride) in BPH

The primary mechanism of action of this compound is the inhibition of 5-alpha reductase, which disrupts the conversion of testosterone to DHT. This leads to a cascade of downstream effects within the prostate tissue, including reduced cell proliferation and increased apoptosis, ultimately resulting in a decrease in prostate size.

Animal Models for BPH Research

Several animal models have been established to study BPH. The most common and relevant models for investigating the effects of this compound are the testosterone-induced BPH model in rats and the human BPH xenograft model in immunodeficient mice.

Testosterone-Induced BPH in Rats

This is a widely used and well-characterized model that mimics the androgen-dependent growth of the prostate seen in human BPH.

-

Animal Selection: Use adult male rats (e.g., Sprague-Dawley, 8-10 weeks old).

-

Acclimatization: Acclimate the animals for at least one week under standard laboratory conditions.

-

BPH Induction:

-

Treatment Protocol:

-

Randomly divide the animals into control and treatment groups.

-

Administer this compound (Dutasteride) orally (e.g., 0.1 mg/kg/day or 0.5 mg/kg/day) concurrently with testosterone propionate injections.[7] The control group receives the vehicle.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Carefully dissect and weigh the prostate glands.

-

Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses (e.g., DHT levels, gene expression).

-

Human BPH Xenograft Model in Mice

This model allows for the study of this compound effects on human BPH tissue in an in vivo environment.

-

Animal Selection: Use immunodeficient male mice (e.g., SCID or nude mice, 6-8 weeks old).

-

Human Tissue: Obtain fresh human BPH tissue from patients undergoing transurethral resection of the prostate (TURP) or radical prostatectomy, with appropriate ethical approval and patient consent.

-

Xenograft Implantation:

-

Under anesthesia, subcutaneously implant small fragments of the human BPH tissue into the flanks of the mice.

-

-

Treatment Protocol:

-

After the grafts have established (e.g., 2-4 weeks), randomize the mice into control and treatment groups.

-

Administer this compound (Dutasteride) via an appropriate route (e.g., in the diet or by oral gavage).

-

-

Endpoint Analysis:

-

Monitor graft volume throughout the study.

-

At the end of the treatment period (e.g., 2-6 months), euthanize the mice and excise the grafts.[8]

-

Measure the final graft weight.

-

Perform histological and immunohistochemical analyses on the graft tissue to assess cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and expression of relevant markers (e.g., Cox-2, RhoA).[8]

-

Key Experimental Protocols

Histological Analysis

-

Tissue Fixation: Fix prostate or xenograft tissue in 10% neutral buffered formalin for 24 hours.

-

Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining:

-

Deparaffinize and rehydrate the sections.

-

Stain with Hematoxylin and Eosin (H&E) for general morphology.

-

Perform immunohistochemistry for specific markers (e.g., Ki-67, androgen receptor) using appropriate antibodies and detection systems.

-

Measurement of Dihydrotestosterone (DHT) Levels

-

Sample Preparation: Homogenize prostate tissue or serum samples.

-

Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids.

-

Quantification: Use a validated enzyme-linked immunosorbent assay (ELISA) kit or liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of DHT levels.

Data Presentation

Table 1: Effect of this compound (Dutasteride) on Prostate Weight in Testosterone-Induced BPH Rat Model

| Treatment Group | Dose (mg/kg/day) | Prostate Weight (g) (Mean ± SD) | % Reduction vs. BPH Control |

| Sham Control | - | Value | - |

| BPH Control | - | Value | 0% |

| This compound | 0.1 | Value | Calculate |

| This compound | 0.5 | Value | Calculate |

Note: Values to be filled in based on experimental results. This table is a template for data presentation.

Table 2: Histological and Molecular Changes in Human BPH Xenografts Treated with this compound (Dutasteride)

| Parameter | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | p-value |

| Proliferative Index (Ki-67 positive cells %) | Value | Value | Value |

| Apoptotic Index (TUNEL positive cells %) | Value | Value | Value |

| Cox-2 Expression (Quick score) | Value | Value | Value |

| RhoA Expression (Quick score) | Value | Value | Value |

Note: Values to be filled in based on experimental results from studies such as Tsujimura et al. (2015).[8] This table is a template for data presentation.

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound (Dutasteride) for the treatment of BPH. Consistent application of these methodologies will enable researchers to gather reliable data on the efficacy and mechanism of action of this and other 5-alpha reductase inhibitors, ultimately facilitating the development of improved therapies for BPH.

References

- 1. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dutasteride? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. droracle.ai [droracle.ai]

- 5. Open Veterinary Journal [openveterinaryjournal.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Dutasteride-mediated morphological changes in the genitourinary tract associated with altered expression patterns of the androgen and estrogen receptors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histologic evaluation of human benign prostatic hyperplasia treated by dutasteride: a study by xenograft model with improved severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for MK-0434 in Hair Follicle Research: Application Notes and Protocols

Introduction